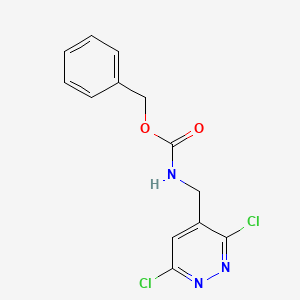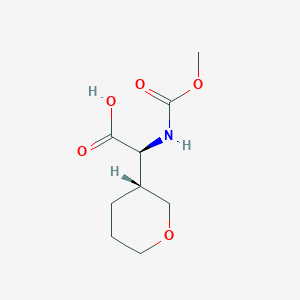
(S)-2-((Methoxycarbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both a methoxycarbonyl group and a tetrahydropyran ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxycarbonyl Group: This step often involves the use of methoxycarbonyl chloride in the presence of a base to form the desired ester.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((Methoxycarbonyl)amino)-2-((S)-tetrahydro-2H-pyran-3-yl)acetic acid
- (S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-furan-3-yl)acetic acid
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a methoxycarbonyl group and a tetrahydropyran ring
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-2-[(3R)-oxan-3-yl]acetic acid |
InChI |
InChI=1S/C9H15NO5/c1-14-9(13)10-7(8(11)12)6-3-2-4-15-5-6/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1 |
InChI Key |
UMTLWTRSWSUNMF-BQBZGAKWSA-N |
Isomeric SMILES |
COC(=O)N[C@@H]([C@H]1CCCOC1)C(=O)O |
Canonical SMILES |
COC(=O)NC(C1CCCOC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
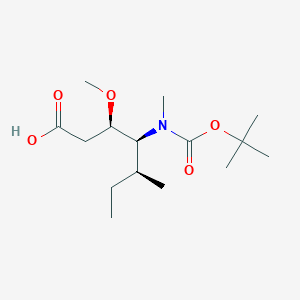
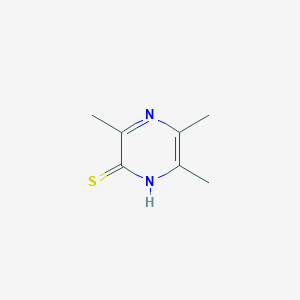
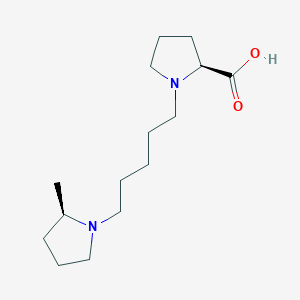
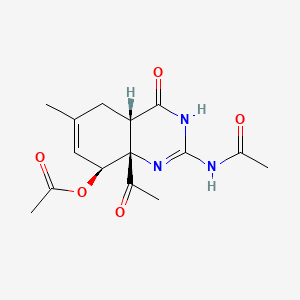
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
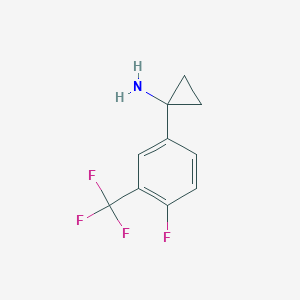
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)

![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
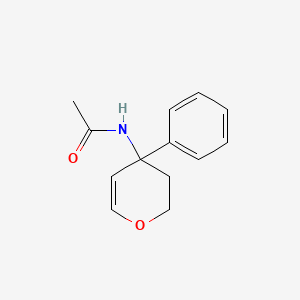
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
